Cas no 1769-41-1 (2-(N-hydroxyimino)-N-phenylacetamide)

2-(N-hydroxyimino)-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(Hydroxyimino)-N-phenylacetamide
- (2E)-2-hydroxyimino-N-phenylacetamide
- (E)-2-(hydroxyimino)-N-phenylacetamide
- 2-Hydroxyimino-N-phenyl-acetamide
- Acetamide,2-(hydroxyimino)-N-phenyl-
- 2-(Hydroxyimino)-N-phenylethanamide
- 2-Isonitrosoacetanilide
- Glyoxanilide oxime
- Glyoxylanilide oxime
- Glyoxylanilide, 2-oxime
- Isonitrosoacetanilide
- Isonitrosoacetylaniline
- NSC 29556
- Glyoxylanilide,2-oxime (8CI)
- Glyoxylanilide, oxime (6CI,7CI)
- 2-(N-hydroxyimino)-N-phenylacetamide
- SR-01000390165-1
- Glyoxylanilide, oxime
- AI3-00814
- MLS000053967
- (2E)-2-(N-HYDROXYIMINO)-N-PHENYLACETAMIDE
- 1769-41-1
- Acetamide, 2-(hydroxyimino)-N-phenyl-
- SR-01000390165
- CS-0448494
- (2E)-2-(Hydroxyimino)-N-phenylacetamide
- MFCD00233405
- Acetamide, 2-hydroxyimino-N-phenyl-
- UFNDNNCDEFJCHU-TWGQIWQCSA-N
- AKOS000118642
- (2E)-2-hydroxyimino-N-phenyl-acetamide
- CHEMBL3214239
- 42366-35-8
- (2E)-2-(Hydroxyimino)-N-phenylethanamide
- CCRIS 525
- EINECS 217-190-8
- AM807181
- NSC29556
- EN300-05929
- W-109706
- HMS553N23
- Z56871811
- Glyoxylanilide 2-oxime
- HMS1369E21
- SMR000061983
- 2-(Hydroxyimino)-N-phenylacetamide oxime
- Glyoxanilide, oxime
- A812219
- NSC-29556
- alpha-isonitrosoacetanilide
-
- インチ: 1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)
- InChIKey: UFNDNNCDEFJCHU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC(=O)C=NO
計算された属性
- せいみつぶんしりょう: 164.05864
- どういたいしつりょう: 164.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 61.7Ų
じっけんとくせい
- 密度みつど: 1.2739 (rough estimate)
- ふってん: 291.62°C (rough estimate)
- 屈折率: 1.6000 (estimate)
- PSA: 61.69
- LogP: 1.73460
2-(N-hydroxyimino)-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519161-100mg |
2-(Hydroxyimino)-N-phenylacetamide |
1769-41-1 | 98% | 100mg |
¥831 | 2023-04-15 | |
Enamine | EN300-05929-0.25g |
2-(N-hydroxyimino)-N-phenylacetamide |
1769-41-1 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
Enamine | EN300-05929-10.0g |
2-(N-hydroxyimino)-N-phenylacetamide |
1769-41-1 | 95% | 10g |
$1101.0 | 2023-06-11 | |
Enamine | EN300-05929-0.1g |
2-(N-hydroxyimino)-N-phenylacetamide |
1769-41-1 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
Aaron | AR0025NM-1g |
Acetamide, 2-(hydroxyimino)-N-phenyl- |
1769-41-1 | 95% | 1g |
$377.00 | 2025-02-25 | |
A2B Chem LLC | AA99542-50mg |
2-(Hydroxyimino)-N-phenylacetamide |
1769-41-1 | 95% | 50mg |
$80.00 | 2024-04-20 | |
abcr | AB338075-10g |
2-Hydroxyimino-N-phenyl-acetamide; . |
1769-41-1 | 10g |
€1642.00 | 2024-04-18 | ||
Aaron | AR0025NM-100mg |
Acetamide, 2-(hydroxyimino)-N-phenyl- |
1769-41-1 | 95% | 100mg |
$116.00 | 2025-02-25 | |
A2B Chem LLC | AA99542-5g |
2-(Hydroxyimino)-N-phenylacetamide |
1769-41-1 | 95% | 5g |
$818.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519161-250mg |
2-(Hydroxyimino)-N-phenylacetamide |
1769-41-1 | 98% | 250mg |
¥1107 | 2023-04-15 |
2-(N-hydroxyimino)-N-phenylacetamide 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
2-(N-hydroxyimino)-N-phenylacetamideに関する追加情報
2-(Hydroxyimino)-N-phenylacetamide
2-(Hydroxyimino)-N-phenylacetamide, also known by its CAS number 1769-41-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group attached to an acetamide moiety, along with a hydroxyimino group at the second position. The combination of these functional groups imparts 2-(Hydroxyimino)-N-phenylacetamide with distinctive chemical properties that make it a valuable subject for research and potential applications in drug development.
Recent studies have highlighted the potential of 2-(Hydroxyimino)-N-phenylacetamide as a precursor for the synthesis of bioactive molecules. Researchers have explored its ability to undergo various transformations, such as cyclization reactions and nucleophilic additions, which can lead to the formation of complex structures with therapeutic relevance. For instance, investigations into its reactivity under different conditions have revealed its suitability for constructing heterocyclic compounds, which are often key components in pharmaceutical agents.
The synthesis of 2-(Hydroxyimino)-N-phenylacetamide typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of phenylacetyl chloride with hydroxylamine derivatives, followed by purification to isolate the desired product. The optimization of these synthetic routes has been a focus of recent research efforts, with scientists seeking to enhance yield and purity while minimizing environmental impact.
In terms of applications, 2-(Hydroxyimino)-N-phenylacetamide has shown promise in the development of anti-inflammatory and antioxidant agents. Preclinical studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals suggests potential benefits in combating oxidative stress-related diseases.
Another area of interest lies in the exploration of 2-(Hydroxyimino)-N-phenylacetamide as a building block for peptide-based drugs. Its amide functionality makes it an ideal candidate for constructing peptide bonds, which are fundamental to protein synthesis and function. Researchers are actively investigating methods to incorporate this compound into peptide libraries, aiming to discover novel bioactive sequences with therapeutic potential.
The structural versatility of 2-(Hydroxyimino)-N-phenylacetamide also extends to its use in materials science. Recent advancements have explored its application as a monomer in polymer synthesis, where its functional groups can contribute to cross-linking and improved mechanical properties. This opens up possibilities for its use in creating advanced materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
In conclusion, 2-(Hydroxyimino)-N-phenylacetamide (CAS No: 1769-41-1) is a compound with multifaceted applications across various scientific disciplines. Its unique chemical structure and reactivity make it a valuable tool for researchers in organic synthesis, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1769-41-1 (2-(N-hydroxyimino)-N-phenylacetamide) 関連製品
- 1132-40-7(2-(N-Hydroxyimino)-N-(4-methylphenyl)acetamide)
- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)
- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 14260-95-8(Hexaethylene glycol monophenyl ether)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 2178771-48-5(1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)
